The Natural Occurrence of 4-hydroxy-N-methylproline: A Technical Guide
The Natural Occurrence of 4-hydroxy-N-methylproline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-hydroxy-N-methylproline is a naturally occurring, non-proteinogenic amino acid derivative found in a variety of plant species and microorganisms. This technical guide provides a comprehensive overview of its natural sources, biosynthesis, and methods for its isolation and characterization. Particular emphasis is placed on quantitative data, detailed experimental protocols, and the visualization of relevant biochemical pathways to support further research and development efforts.
Natural Occurrence and Quantitative Data
4-hydroxy-N-methylproline has been identified in a range of organisms, from bacteria to higher plants. In the plant kingdom, it is notably present in species adapted to stressful environments, suggesting a role in stress tolerance mechanisms.
Occurrence in Angiosperms
One of the most well-studied sources is the genus Tamarix, where trans-4-hydroxy-N-methyl-L-proline (referred to as M4HP in some literature) accumulates in response to salt stress[2]. The concentration of this compound, along with other N-methylated proline derivatives, varies depending on the species, ecotype, and the level of salt stress applied[2][3]. In Sideroxylon obtusifolium, a plant used in Brazilian folk medicine, N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline is a major bioactive component of the leaves[4][5]. A quantitative HNMR analysis of a methanol fraction of the leaves revealed a significant concentration of this compound[4].
Table 1: Quantitative Data on the Occurrence of 4-hydroxy-N-methylproline in Plants
| Plant Species | Tissue | Compound | Concentration | Method of Analysis | Reference(s) |
| Sideroxylon obtusifolium | Leaves (Methanol Fraction) | N-methyl-(2S,4R)-trans-4-hydroxy-L-proline | 14.3% of the water-eluted fraction from SPE | qHNMR | [4] |
| Tamarix species | Shoots | trans-4-hydroxy-N-methyl-L-proline | Levels increase with salt stress | Not specified in abstract | [2][3] |
Note: The concentration in Sideroxylon obtusifolium is for a purified fraction and not the total leaf dry weight.
Occurrence in Microorganisms
Beyond the plant kingdom, 4-hydroxyproline residues are also found in peptides produced by cyanobacteria. Specifically, they co-occur with 4-methylproline in nostoweipeptins and nostopeptolides isolated from Nostoc species[6]. While this indicates the presence of the necessary enzymatic machinery for proline hydroxylation in these organisms, the existence of the free N-methylated form has not been explicitly quantified.
Biosynthesis of 4-hydroxy-N-methylproline
The precise biosynthetic pathway of 4-hydroxy-N-methylproline in plants has not been fully elucidated. However, based on the known biosynthesis of proline and the activities of relevant enzymes like hydroxylases and methyltransferases, a putative pathway can be proposed.
The biosynthesis likely begins with L-proline, which is synthesized from glutamate via the action of pyrroline-5-carboxylate synthetase (P5CS) and pyrroline-5-carboxylate reductase (P5CR)[7]. The subsequent steps to form 4-hydroxy-N-methylproline are believed to involve two key enzymatic reactions: hydroxylation and N-methylation. The order of these reactions may vary.
Putative Biosynthetic Pathway of 4-hydroxy-N-methylproline
Caption: Putative biosynthetic pathways of 4-hydroxy-N-methylproline from L-proline.
Plant prolyl-4-hydroxylases (P4Hs) are 2-oxoglutarate-dependent dioxygenases that catalyze the hydroxylation of proline residues[8][9][10]. While these enzymes typically act on proline within a peptide chain, the existence of hydroxylases that can modify free proline is plausible. Similarly, N-methyltransferases are a class of enzymes responsible for the methylation of various substrates, including amino acids[11]. The specific enzymes involved in the biosynthesis of 4-hydroxy-N-methylproline in plants like Sideroxylon and Tamarix are yet to be identified and characterized.
Experimental Protocols
This section outlines generalized experimental workflows for the extraction, purification, and analysis of 4-hydroxy-N-methylproline from plant material, based on methodologies described in the scientific literature.
Extraction and Purification Workflow
A common approach for the extraction and partial purification of polar compounds like 4-hydroxy-N-methylproline from plant tissues involves initial solvent extraction followed by solid-phase extraction (SPE).
Generalized Experimental Workflow for Extraction and Purification
Caption: Generalized workflow for the extraction and purification of 4-hydroxy-N-methylproline.
Detailed Methodology:
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Sample Preparation: Fresh plant material (e.g., leaves) is flash-frozen in liquid nitrogen and ground to a fine powder using a mortar and pestle or a bead beater[12][13]. This prevents enzymatic degradation of the target compound.
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Extraction: The powdered plant material is extracted with a suitable solvent, typically an aqueous solution of methanol or ethanol, to efficiently solubilize polar compounds like amino acids[14].
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Filtration and Concentration: The extract is filtered to remove solid plant debris. The solvent is then removed under reduced pressure using a rotary evaporator to concentrate the extract.
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Solid-Phase Extraction (SPE): The concentrated extract is subjected to SPE using a C18 cartridge. This step helps to separate compounds based on their polarity.
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The cartridge is first conditioned with methanol and then equilibrated with water.
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The aqueous extract is loaded onto the cartridge.
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Elution is performed with a stepwise gradient of decreasing polarity, starting with 100% water, followed by increasing concentrations of methanol in water[4].
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Fraction Collection and Analysis: Fractions are collected and analyzed for the presence and quantity of 4-hydroxy-N-methylproline using methods described in the following section.
Analytical Methods
3.2.1. Quantitative Nuclear Magnetic Resonance (qHNMR)
qHNMR is a powerful technique for the quantification of compounds in a complex mixture without the need for a calibration curve, provided an internal standard of known concentration is used.
Protocol Outline:
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Sample Preparation: A known amount of the dried fraction is dissolved in a deuterated solvent (e.g., D₂O).
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Internal Standard: A known amount of an internal standard (e.g., maleic acid) is added to the sample.
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NMR Analysis: ¹H NMR spectra are acquired.
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Quantification: The concentration of 4-hydroxy-N-methylproline is determined by comparing the integral of a characteristic proton signal of the analyte with the integral of a known proton signal of the internal standard.
3.2.2. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS is a highly sensitive and selective method for the quantification of low-abundance compounds in complex matrices. Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for the separation of polar compounds like amino acids[15][16].
Protocol Outline:
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Sample Preparation: The extracted and purified fractions are appropriately diluted.
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Chromatographic Separation: The sample is injected onto a HILIC column. A gradient elution with a mobile phase consisting of acetonitrile and an aqueous buffer (e.g., ammonium formate) is used to separate the analytes.
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Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for 4-hydroxy-N-methylproline are monitored for quantification.
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Quantification: A calibration curve is generated using standard solutions of 4-hydroxy-N-methylproline of known concentrations. The concentration of the analyte in the sample is determined by interpolating its peak area from the calibration curve.
Potential Signaling Pathway Involvement
Recent studies have suggested that N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline from Sideroxylon obtusifolium possesses neuroprotective effects. These effects may be mediated, at least in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway[17][18]. NF-κB is a key transcription factor involved in inflammatory responses and cell survival. In the context of neuroinflammation, its inhibition can be a therapeutic strategy.
Proposed Signaling Pathway of Neuroprotection by 4-hydroxy-N-methylproline
Caption: Proposed mechanism of neuroprotection by inhibiting the NF-κB signaling pathway.
In the canonical NF-κB pathway, inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκB, leading to its ubiquitination and proteasomal degradation. This releases the NF-κB dimer (typically p50/p65), which can then translocate to the nucleus and induce the expression of pro-inflammatory genes. It is hypothesized that 4-hydroxy-N-methylproline may interfere with this cascade, possibly by inhibiting the activation of the IKK complex, thereby preventing the release of NF-κB and subsequent neuroinflammation[17][18].
Conclusion
4-hydroxy-N-methylproline is a fascinating natural product with significant accumulation in various plant species, particularly those adapted to stress. Its presence suggests important physiological roles and potential for applications in drug development, especially in the area of neuroprotection and anti-inflammatory therapies. This guide provides a foundational overview for researchers, highlighting the current knowledge and pointing to areas where further investigation is needed, such as the complete elucidation of its biosynthetic pathway and the precise molecular mechanisms of its bioactivity. The provided experimental workflows offer a starting point for the isolation and analysis of this promising compound from natural sources.
References
- 1. Neuroprotective Effects of N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline (NMP) against Amyloid-β-Induced Alzheimer’s Disease Mouse Model [mdpi.com]
- 2. Occurrence and stress response of N-methylproline compounds in Tamarix species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | An Arabidopsis Prolyl 4 Hydroxylase Is Involved in the Low Oxygen Response [frontiersin.org]
- 9. Frontiers | Prolyl Hydroxylase Paralogs in Nicotiana benthamiana Show High Similarity With Regard to Substrate Specificity [frontiersin.org]
- 10. Prolyl 4 Hydroxylase: A Critical Target in the Pathophysiology of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of Phosphomethylethanolamine N-Methyltransferase from Arabidopsis and Its Role in Choline and Phospholipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 13. mpbio.com [mpbio.com]
- 14. Analysis of Free Amino Acids in Different Extracts of Orthosiphon stamineus Leaves by High-Performance Liquid Chromatography Combined with Solid-Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. e3s-conferences.org [e3s-conferences.org]
- 16. Development of a two-dimensional LC-MS/MS system for the determination of proline and 4-hydroxyproline enantiomers in biological and food samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. N-Methyl-(2S, 4R)-trans-4-hydroxy-L-proline, the major bioactive compound from Sideroxylon obtusifolium, attenuates pilocarpine-induced injury in cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Neuroprotective Effects of N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline (NMP) against Amyloid-β-Induced Alzheimer's Disease Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
